3-[3-(prop-2-enamido)phenyl]propanoic acid
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Overview
Description
3-[3-(prop-2-enamido)phenyl]propanoic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a carboxylic acid group and an enamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(prop-2-enamido)phenyl]propanoic acid typically involves the reaction of 3-aminophenylpropanoic acid with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of 3-aminophenylpropanoic acid and the acryloyl chloride, resulting in the formation of the enamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(prop-2-enamido)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The enamide group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Amine derivatives of the enamide group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-[3-(prop-2-enamido)phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(prop-2-enamido)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The enamide group can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group may also play a role in the compound’s biological activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(phenylamino)phenyl]propanoic acid
- 3-[3-(prop-2-enamido)phenyl]butanoic acid
- 3-[3-(prop-2-enamido)phenyl]acetic acid
Uniqueness
3-[3-(prop-2-enamido)phenyl]propanoic acid is unique due to the presence of both a carboxylic acid group and an enamide group, which confer distinct chemical and biological properties
Properties
CAS No. |
1549020-37-2 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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